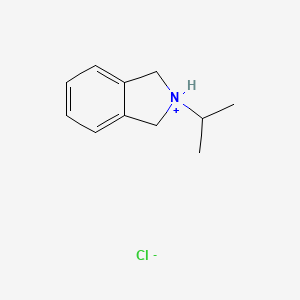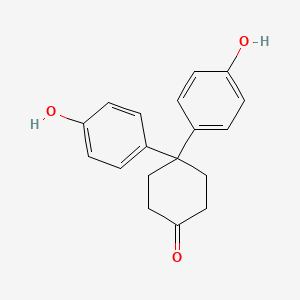
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one is an organic compound with the molecular formula C18H18O3 It is known for its unique structure, which includes two hydroxyphenyl groups attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one typically involves the reaction of phenol with cyclohexanone in the presence of an acid catalyst. A common method includes mixing phenol and cyclohexanone in a stoichiometric ratio, followed by the addition of hydrochloric acid and acetic acid as catalysts. The reaction mixture is maintained at a temperature of 50-60°C for about 2 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to form ethers or esters.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Ethers and esters
Scientific Research Applications
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of high-performance polymers and resins, which are utilized in various industrial applications.
Mechanism of Action
The mechanism of action of 4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one involves its interaction with molecular targets through its hydroxy and ketone groups. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Bis(4-hydroxyphenyl)valeric acid
- 4-Hydroxy-4-phenylcyclohexan-1-one
- 1,1-Bis(4-hydroxyphenyl)cyclohexane
Uniqueness
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one is unique due to its specific structure, which provides distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
77545-02-9 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
4,4-bis(4-hydroxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C18H18O3/c19-15-5-1-13(2-6-15)18(11-9-17(21)10-12-18)14-3-7-16(20)8-4-14/h1-8,19-20H,9-12H2 |
InChI Key |
XWOTUBHDCDTDOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
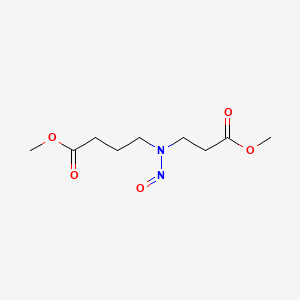
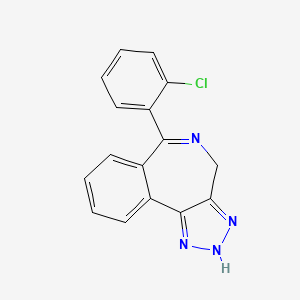
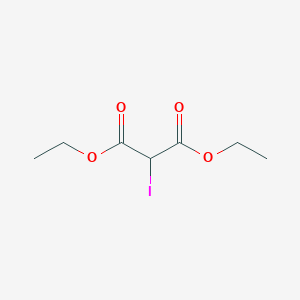


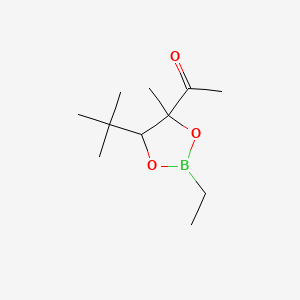

![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
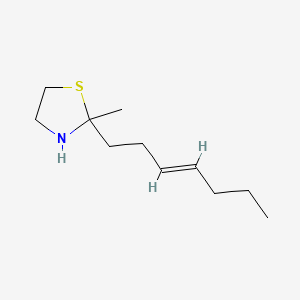

![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
